Bis(tris(4-(heptadecafluorooctyl)phe)pho
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Overview
Description
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) is a complex organophosphorus compound known for its unique properties and applications in various fields. This compound is characterized by the presence of heptadecafluorooctyl groups, which impart significant fluorophilicity and stability. It is commonly used as a ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) typically involves the reaction of tris(4-(heptadecafluorooctyl)phenyl)phosphine with a suitable metal precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in Stille and Suzuki couplings.
Biology: The compound’s stability and fluorophilicity make it useful in biological assays and imaging techniques.
Mechanism of Action
The mechanism by which Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions like cross-coupling and polymerization. The heptadecafluorooctyl groups enhance the compound’s solubility in fluorinated solvents, making it highly effective in fluorous biphase systems .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(heptadecafluorooctyl)phenyl)phosphine: A similar compound with one less phosphine group, used in similar applications.
Bis(tris(4-(perfluorooctyl)phenyl)phosphine): Another related compound with perfluorooctyl groups instead of heptadecafluorooctyl groups.
Uniqueness
Bis(tris(4-(heptadecafluorooctyl)phenyl)phosphine) stands out due to its enhanced stability and solubility in fluorinated solvents, making it particularly useful in specialized applications like fluorous biphase catalysis. Its unique structure allows for versatile coordination chemistry and efficient catalysis in various chemical reactions .
Properties
Molecular Formula |
C84H26Cl2F100P2Pd |
---|---|
Molecular Weight |
3174.2 g/mol |
IUPAC Name |
bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-[4-(1,1,2,2,3,3,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)phenyl]phosphane;dichloropalladium;tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H12F51P.C42H14F49P.2ClH.Pd/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;43-20(44,13-21(45,46)26(55,56)37(77,78)40(83,84)85)25(53,54)22(47,48)14-1-7-17(8-2-14)92(18-9-3-15(4-10-18)23(49,50)27(57,58)29(61,62)31(65,66)33(69,70)35(73,74)38(79,80)41(86,87)88)19-11-5-16(6-12-19)24(51,52)28(59,60)30(63,64)32(67,68)34(71,72)36(75,76)39(81,82)42(89,90)91;;;/h1-12H;1-12H,13H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
IYLQGUPYTFHEPL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Origin of Product |
United States |
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